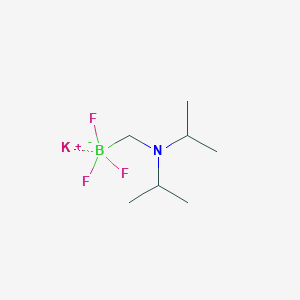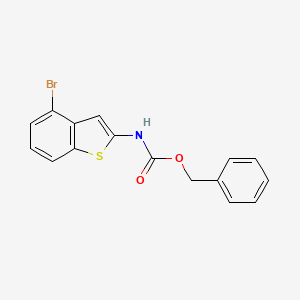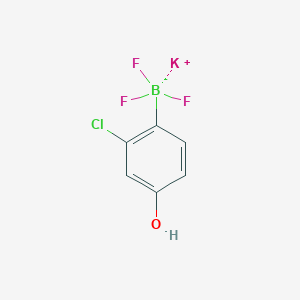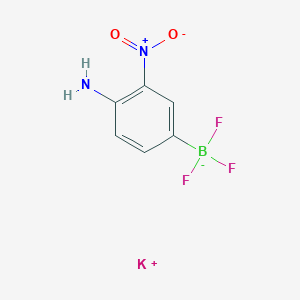
Potassium (diisopropylamino)methyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .
準備方法
The synthesis of potassium (diisopropylamino)methyltrifluoroborate typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting diisopropylamine with potassium bromomethyltrifluoroborate under basic conditions . The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at a controlled temperature to ensure high yield and purity of the product .
化学反応の分析
Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .
科学的研究の応用
Potassium (diisopropylamino)methyltrifluoroborate has a wide range of applications in scientific research:
作用機序
The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Potassium (diisopropylamino)methyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium methyltrifluoroborate: Known for its use in cross-coupling reactions, but lacks the steric hindrance provided by the diisopropylamino group.
Potassium phenyltrifluoroborate: Commonly used in Suzuki-Miyaura reactions, but has different electronic properties due to the phenyl group.
Potassium (tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Used in the synthesis of perovskite solar cells, providing unique properties for photovoltaic applications.
The unique steric and electronic properties of this compound make it a valuable reagent in various chemical transformations, offering advantages over other organotrifluoroborates in terms of stability and reactivity .
特性
IUPAC Name |
potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHNUJLIGJFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)

![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)




